3,6-Dibromophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromophthalic acid is an organic compound with the molecular formula C8H4Br2O4. It is a derivative of phthalic acid, where two bromine atoms are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dibromophthalic acid can be synthesized through the bromination of phthalic anhydride. The process involves the use of bromine and fuming sulfuric acid as reagents. The reaction typically proceeds under controlled conditions to ensure the selective bromination at the 3 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is usually obtained as a white crystalline solid .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form phthalic acid derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Hydrolysis: The reaction typically involves the use of water and a suitable acid or base
Major Products Formed
Substitution Products: Various substituted phthalic acids.
Reduction Products: Reduced derivatives of this compound.
Hydrolysis Products: Phthalic acid and its derivatives
Scientific Research Applications
3,6-Dibromophthalic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,6-dibromophthalic acid involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromophthalic anhydride: A closely related compound with similar reactivity.
Phthalic acid: The parent compound without bromine substitutions.
Terephthalic acid: Another phthalic acid derivative with different substitution patterns .
Uniqueness
3,6-Dibromophthalic acid is unique due to the presence of bromine atoms at specific positions on the benzene ring. This substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
3,6-dibromophthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPLMCJJHHCGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.